molecular formula C15H22O3 B14300220 7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid CAS No. 116155-95-4

7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid

Cat. No.: B14300220
CAS No.: 116155-95-4
M. Wt: 250.33 g/mol
InChI Key: MKDPIXNULYLNSR-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is an organic compound with a complex structure that includes multiple double bonds and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include aldehydes, acids, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites, leading to improved biological activity . The compound may also participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxymethyl derivatives and compounds with similar structural features, such as 5-hydroxymethylfurfural and 7-(hydroxymethyl)theophylline .

Uniqueness

7-(Hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid is unique due to its specific combination of functional groups and double bonds, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

116155-95-4

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

7-(hydroxymethyl)-3,11-dimethyldodeca-2,4,6,10-tetraenoic acid

InChI

InChI=1S/C15H22O3/c1-12(2)6-4-8-14(11-16)9-5-7-13(3)10-15(17)18/h5-7,9-10,16H,4,8,11H2,1-3H3,(H,17,18)

InChI Key

MKDPIXNULYLNSR-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC=CC(=CC(=O)O)C)CO)C

Origin of Product

United States

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